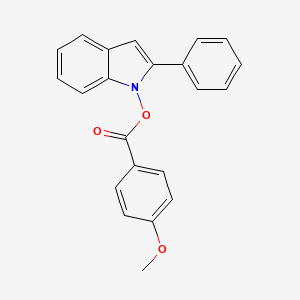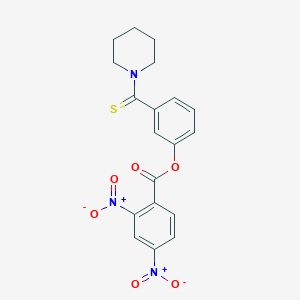![molecular formula C26H21BrN2O3 B11664322 Propyl 4-({[2-(3-bromophenyl)quinolin-4-yl]carbonyl}amino)benzoate](/img/structure/B11664322.png)
Propyl 4-({[2-(3-bromophenyl)quinolin-4-yl]carbonyl}amino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PROPYL 4-[2-(3-BROMOPHENYL)QUINOLINE-4-AMIDO]BENZOATE is a complex organic compound that features a quinoline core structure substituted with a bromophenyl group and a benzoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of PROPYL 4-[2-(3-BROMOPHENYL)QUINOLINE-4-AMIDO]BENZOATE typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of recyclable catalysts and green chemistry principles can also be employed to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
PROPYL 4-[2-(3-BROMOPHENYL)QUINOLINE-4-AMIDO]BENZOATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., Br₂) and nucleophiles (e.g., NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction may yield more saturated quinoline derivatives .
Applications De Recherche Scientifique
Chemistry
In chemistry, PROPYL 4-[2-(3-BROMOPHENYL)QUINOLINE-4-AMIDO]BENZOATE is used as a building block for the synthesis of more complex molecules. It can be used in cross-coupling reactions to form new carbon-carbon bonds .
Biology and Medicine
In biology and medicine, this compound may be investigated for its potential pharmacological properties. Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer activities, making this compound a candidate for drug development .
Industry
In industry, PROPYL 4-[2-(3-BROMOPHENYL)QUINOLINE-4-AMIDO]BENZOATE can be used in the development of new materials, such as organic semiconductors and light-emitting diodes (LEDs). Its unique structure allows for the tuning of electronic properties .
Mécanisme D'action
The mechanism by which PROPYL 4-[2-(3-BROMOPHENYL)QUINOLINE-4-AMIDO]BENZOATE exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoline core can intercalate with DNA, inhibiting the replication of certain pathogens .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-BIS-(4-BROMO-PHENYL)-QUINOXALINE: Another quinoline derivative with similar structural features.
PROPYL 2-(4-BROMOPHENYL)-4-QUINOLINECARBOXYLATE: A compound with a similar quinoline core but different substituents.
Uniqueness
PROPYL 4-[2-(3-BROMOPHENYL)QUINOLINE-4-AMIDO]BENZOATE is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can be leveraged in the design of new materials and pharmaceuticals .
Propriétés
Formule moléculaire |
C26H21BrN2O3 |
|---|---|
Poids moléculaire |
489.4 g/mol |
Nom IUPAC |
propyl 4-[[2-(3-bromophenyl)quinoline-4-carbonyl]amino]benzoate |
InChI |
InChI=1S/C26H21BrN2O3/c1-2-14-32-26(31)17-10-12-20(13-11-17)28-25(30)22-16-24(18-6-5-7-19(27)15-18)29-23-9-4-3-8-21(22)23/h3-13,15-16H,2,14H2,1H3,(H,28,30) |
Clé InChI |
VUMODTWFTGIXFT-UHFFFAOYSA-N |
SMILES canonique |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{(1Z)-1-(1,3-benzodioxol-5-yl)-3-[(2-hydroxyethyl)amino]-3-oxoprop-1-en-2-yl}-2-methoxybenzamide](/img/structure/B11664245.png)
![2-methoxy-4-[(E)-(2-{[(4-nitrobenzyl)sulfanyl]acetyl}hydrazinylidene)methyl]phenyl methyl carbonate](/img/structure/B11664250.png)

![3-(4-chlorophenyl)-N'-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11664254.png)


![2-chloro-3-[(3-chlorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11664270.png)

![N'-[(E)-[4-(Diethylamino)-2-hydroxyphenyl]methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B11664280.png)
![N'-[(E)-(3-bromophenyl)methylidene]-4-(morpholin-4-ylmethyl)benzohydrazide](/img/structure/B11664283.png)

![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B11664295.png)
![3-(5-Chlorothiophen-2-YL)-N'-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11664303.png)
![(5E)-1-(2-fluorophenyl)-5-[(5-methylthiophen-2-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11664315.png)
